LyP-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H65N17O12S2 |

|---|---|

Poids moléculaire |

992.1 g/mol |

Nom IUPAC |

(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |

InChI |

InChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1 |

Clé InChI |

CEKSIKGPDBMBEG-SLQNPQMPSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |

SMILES canonique |

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |

Origine du produit |

United States |

Foundational & Exploratory

LyP-1 peptide sequence and structure

An In-depth Technical Guide to the LyP-1 Peptide: Sequence, Structure, and Applications

Core Characteristics of this compound

The this compound peptide is a synthetic, cyclic nonapeptide discovered through phage display screening on MDA-MB-435 human cancer xenografts.[1] It has garnered significant interest in the fields of oncology and drug development due to its ability to selectively home to tumor tissues and atherosclerotic plaques.[1][2] This targeted binding, coupled with its cell penetration and pro-apoptotic properties, makes this compound a promising vector for the delivery of therapeutic and diagnostic agents.[1][3]

Sequence and Physicochemical Properties

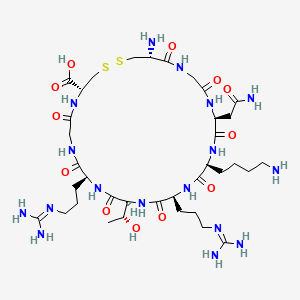

The primary structure of this compound consists of nine amino acids with the sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys.[2][4] A critical feature of its structure is a disulfide bond formed between the two cysteine residues at positions 1 and 9, which creates a cyclic conformation essential for its receptor binding and biological activity.[1][4]

| Property | Value | Reference |

| Amino Acid Sequence | CGNKRTRGC | [1][2][5] |

| Molecular Formula | C36H65N17O12S2 | [4][6] |

| Molecular Weight | ~992.14 Da | [4][6] |

| Structure | Cyclic (Disulfide bridge: Cys1-Cys9) | [1][4] |

| Theoretical pI | 10.12 | [6] |

Mechanism of Action and Signaling

The unique targeting and internalization capabilities of this compound are governed by a multi-step process involving sequential receptor binding and proteolytic activation. This mechanism distinguishes it from many other cell-penetrating peptides.

Receptor Binding and Internalization Pathway

This compound's mechanism is initiated by its binding to the p32 protein (also known as gC1qR or HABP1), which serves as its primary receptor.[2][6] In normal cells, p32 is primarily a mitochondrial protein; however, in many cancer cells and tumor-associated macrophages, it is overexpressed and aberrantly located on the cell surface.[1][2] This differential expression pattern is the basis for this compound's tumor-specific homing.[1]

Following the initial binding to p32, the peptide undergoes a critical activation step. The cyclic this compound is proteolytically cleaved, transforming it into a linear, truncated form (tthis compound).[1] This cleavage exposes a C-terminal C-end rule (CendR) motif (R/K)XX(R/K). This newly exposed motif is then free to bind to its secondary receptor, Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2), which are also overexpressed in tumor tissues.[1] The engagement of NRP triggers receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo into the target cell.[1]

Pro-Apoptotic Activity

Beyond its role as a delivery vector, this compound possesses intrinsic therapeutic properties. Studies have demonstrated that this compound can induce apoptosis in the cells it targets.[1] This pro-apoptotic effect has been observed in vitro in breast cancer cells and in vivo within tumors and atherosclerotic plaques.[1][3] This dual functionality—targeting and therapeutic action—makes this compound a particularly attractive candidate for cancer therapy.

Quantitative Efficacy Data

The performance of this compound has been quantified in various preclinical models, demonstrating its potential for targeted imaging and therapy.

In Vitro Cellular Uptake

The efficiency of this compound internalization has been measured in cells isolated from atherosclerotic plaques. Flow cytometry analysis showed a significant uptake of fluorescently labeled this compound compared to a control peptide.

| Peptide | Cell Type | % FAM-Positive Cells (Mean ± SD) | Reference |

| This compound | Cells from atherosclerotic plaques | 63.9 ± 5.8 | [2] |

| CREKA (control) | Cells from atherosclerotic plaques | 18.1 ± 4.6 | [2] |

| ARAL (control) | Cells from atherosclerotic plaques | 7.5 ± 4.1 | [2] |

In Vivo Tumor Targeting and Imaging

The ability of this compound to home to tumors and associated lymphatics has been validated through in vivo imaging studies. In a 4T1 breast cancer model, Cy5.5-labeled this compound showed progressively increasing accumulation in tumor-draining lymph nodes over time.

| Days Post Inoculation | Fluorescence Intensity (x10^6 photon/cm²/sec) | Fold Increase vs. Contralateral LN | Reference |

| 3 | 0.024 | 1.02 | [4][7] |

| 7 | 0.038 | 1.63 | [4][7] |

| 14 | 0.048 | 2.04 | [4][7] |

| 21 | 0.106 | 4.52 | [4][7] |

In Vivo Therapeutic Efficacy

Systemic treatment with this compound has been shown to inhibit tumor progression in xenograft models. In mice bearing MDA-MB-435 breast cancer xenografts, this compound treatment resulted in a significant reduction in tumor size and lymphatic vessel density.

| Treatment Group | Outcome | Result | Reference |

| This compound Peptide | Tumor Growth Inhibition | 50% reduction in mean tumor volume (P < 0.05) | [3] |

| This compound Peptide | Anti-lymphangiogenesis | 85% reduction in lymphatic vessel count | [3] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of the this compound peptide, intended for researchers and drug development professionals.

Peptide Synthesis

This compound is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the essential disulfide bridge.

Methodology:

-

Chain Assembly: The linear peptide is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage: Once assembly is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization (Oxidation): The purified linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) and stirred in the presence of air or another oxidizing agent to facilitate the formation of the disulfide bond between Cys1 and Cys9.

-

Final Purification: The cyclic this compound peptide is purified again by RP-HPLC to isolate the monomeric cyclic product from dimers or other byproducts.

-

Verification: The final product is verified by mass spectrometry to confirm the correct molecular weight.[8]

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the p32 receptor using labeled this compound.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., HEPES buffer with BSA and protease inhibitors). Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of radiolabeled (e.g., ¹²⁵I) or biotinylated this compound.[5][9]

-

Incubation: In a multi-well plate, combine the cell membrane preparation expressing the p32 receptor, the labeled this compound, and either buffer (for total binding), a saturating concentration of unlabeled this compound (for non-specific binding), or the test compound.[9]

-

Equilibration: Incubate the plate for a predetermined time (e.g., 2-3 hours) at 4°C or room temperature to allow the binding to reach equilibrium.[9]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free ligand. The receptor and bound ligand are retained on the filter.[10]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

Cellular Uptake Assay

This protocol details how to quantify the internalization of this compound into target cells using flow cytometry.

Methodology:

-

Cell Preparation: Plate p32-expressing cells (e.g., MDA-MB-435) in a multi-well plate and culture until they reach near-confluence.[11]

-

Labeling: Synthesize or procure a fluorescently labeled this compound peptide (e.g., FITC-LyP-1).[1]

-

Incubation: Wash the cells with assay buffer (e.g., HBSS-HEPES). Add the FITC-LyP-1 (at a concentration of ~10 µM) to the cells and incubate for 1-3 hours at 37°C.[12][13] As a negative control, use a fluorescently labeled scramble peptide.

-

Washing: Stop the incubation by washing the cells three times with cold PBS to remove non-internalized peptide.

-

Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. Gate on the live cell population and measure the fluorescence intensity to quantify the percentage of positive cells and the mean fluorescence intensity, which correspond to peptide uptake.

In Vivo Optical Imaging

This protocol outlines the procedure for visualizing the accumulation of this compound in tumors in a live animal model.

References

- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound peptide [novoprolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mednexus.org [mednexus.org]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the LyP-1 Peptide's Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LyP-1 peptide (sequence: CGNKRTRGC) is a cyclic, nine-amino-acid tumor-homing peptide with the notable dual ability to selectively target tumor tissues and exert direct anti-cancer effects. Initially identified through phage display, this compound has garnered significant interest for its potential in both targeted drug delivery and as a standalone therapeutic agent. Its mechanism of action is multifaceted, involving a unique two-receptor system for internalization and the subsequent induction of apoptosis and inhibition of angiogenesis. This guide provides a comprehensive overview of the molecular pathways, experimental validation, and quantitative parameters underlying this compound's anti-cancer activity, intended to serve as a resource for ongoing research and development in oncology.

Introduction

Tumor-homing peptides are short amino acid sequences capable of selectively binding to receptors that are overexpressed on the surface of cancer cells or within the tumor microenvironment.[1][2] This specificity makes them powerful tools for delivering therapeutic or imaging agents directly to tumors, thereby increasing efficacy and reducing off-target toxicity.[3] this compound is a standout member of this class due to its intrinsic pro-apoptotic and anti-angiogenic properties.[4][5] It selectively accumulates in certain tumors and their metastases, particularly in hypoxic regions, and targets tumor cells, tumor-associated macrophages, and tumor lymphatic vessels.[5][6]

The Dual-Receptor Mechanism for Tumor Homing and Internalization

The efficacy of this compound is rooted in a sophisticated, sequential dual-receptor interaction that facilitates both tumor localization and cellular penetration. This process is critical for its function as both a homing agent and a therapeutic peptide.

Primary Receptor Binding: p32/gC1qR

The initial targeting step involves the binding of the cyclic this compound peptide to the p32 protein (also known as gC1qR), which serves as its primary receptor.[7][8] While p32 is a mitochondrial protein, it is aberrantly overexpressed and translocated to the cell surface in numerous cancer types, including breast cancer, as well as on tumor-associated macrophages and endothelial cells.[4][7] This aberrant surface expression makes p32 a specific marker for tumor cells and their microenvironment.[8] The binding of this compound to surface-expressed p32 concentrates the peptide at the tumor site.[4]

Proteolytic Cleavage and Activation of the CendR Motif

Following its binding to p32, this compound undergoes proteolytic cleavage. This process linearizes the peptide and exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[4][9] The resulting truncated, linear peptide is referred to as tthis compound (sequence: CGNKRTR).[10][11] This cleavage event is a crucial activation step, as it reduces the peptide's affinity for p32 and enables it to engage its secondary receptor.[4]

Secondary Receptor Binding and Internalization: Neuropilin-1 (NRP-1)

The newly exposed CendR motif in tthis compound is now active and mediates binding to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF) that is also overexpressed in many tumors.[4][10][12] The interaction with NRP-1 triggers a potent internalization pathway, allowing tthis compound and any conjugated cargo to penetrate deep into the tumor tissue and enter the target cells.[4][10] This tissue-penetrating capability is a significant advantage over peptides that only bind to the cell surface.

References

- 1. Tumor Targeting or Tumor Homing Peptides [biosyn.com]

- 2. researchgate.net [researchgate.net]

- 3. Tumor‐homing peptide and its utility for advanced cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide: The p32 Receptor as a Strategic Target for the LyP-1 Peptide in Oncology

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective targeting of tumor cells and their microenvironment remains a cornerstone of modern oncology research. The tumor-homing peptide LyP-1 (CGNKRTRGC) has emerged as a significant tool in this endeavor, owing to its specific affinity for the p32 receptor, also known as the complement C1q binding protein (C1QBP) or globular C1q receptor (gC1qR).[1][2] While p32 is a ubiquitous mitochondrial protein, its aberrant expression on the surface of tumor cells, tumor-associated macrophages, and lymphatic endothelial cells provides a specific molecular address for targeted therapies.[1][3][4] This guide provides a comprehensive technical overview of the p32/LyP-1 axis, detailing the mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.

The Target Receptor: p32 (C1QBP)

The p32 protein is a highly conserved, multifunctional protein primarily located in the mitochondrial matrix, where it plays a role in oxidative phosphorylation and mitochondrial homeostasis.[5][6][7] Its function is not confined to the mitochondria; it is also found in the nucleus, cytoplasm, and, critically for its role as a therapeutic target, on the cell surface.[5][8]

In numerous cancer types, including breast, lung, colon, and prostate carcinomas, p32 is significantly overexpressed compared to normal tissues.[6][9] This overexpression is not merely a passive biomarker but an active contributor to the malignant phenotype, implicated in cancer cell proliferation, progression, and metastasis.[5][9][10] Most importantly, p32 is aberrantly localized to the cell surface in the tumor microenvironment—specifically on tumor cells, tumor-associated macrophages (TAMs), and lymphatic endothelial cells, often within hypoxic regions.[1][2][3] This differential surface expression between cancerous and normal tissues is the key to the specificity of this compound-mediated targeting.

The Targeting Ligand: this compound Peptide

This compound is a cyclic nine-amino-acid peptide (Sequence: Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys) that was first identified through in vivo phage display screening.[11][12][13] The disulfide bridge between the two cysteine residues forms a cyclic structure essential for its binding and stability.[11] this compound selectively binds to p32, acting as a homing device to deliver conjugated payloads—such as imaging agents, chemotherapeutics, and nanoparticles—to the tumor site.[11][14][15] Beyond its homing capability, this compound itself has been shown to induce apoptosis in targeted cancer cells and can penetrate deep into tumor tissue, reaching areas poorly accessible to conventional therapies.[11][16][17]

Mechanism of Action: A Dual-Receptor Pathway

The internalization of this compound is a sophisticated process that involves more than a simple ligand-receptor interaction. It follows a dual-receptor mechanism that enhances its cell-penetrating capabilities.

-

Primary Binding: The cyclic this compound peptide first binds to its primary receptor, p32, on the surface of a target cell.[11][18]

-

Proteolytic Cleavage: At the cell surface, this compound is proteolytically cleaved, which linearizes the peptide and exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, (R/K)XX(R/K).[11][18] This new linear form is often referred to as tthis compound.

-

Secondary Binding and Internalization: The exposed CendR motif on tthis compound binds to a secondary receptor, Neuropilin-1 (NRP-1) or Neuropilin-2 (NRP-2), which triggers rapid cell internalization and transport into the tumor parenchyma.[11][17][19]

This sequential, two-step process allows for both specific cell surface docking and subsequent tissue penetration, making the this compound system highly effective for targeted delivery.

p32-Mediated Signaling Pathways

p32/C1QBP is not merely a passive docking site but is an active participant in multiple pro-malignant signaling cascades. Its inhibition can therefore have direct therapeutic effects. Key pathways modulated by p32 include:

-

Akt/mTOR Pathway: p32 positively regulates the Akt/mTOR signaling cascade, a central pathway for cell growth, proliferation, and survival.[6][20]

-

Wnt/β-catenin Pathway: p32 can promote Wnt signaling by stabilizing β-catenin, contributing to cancer cell proliferation and metastasis.[6][9]

-

MAPK & NF-κB Pathways: p32 is known to regulate Protein Kinase C (PKC) isoforms, which can lead to the activation of the MAPK and NF-κB signaling pathways, promoting inflammation and cell survival.[6][21]

Quantitative Data Summary

The interaction between this compound and p32 has been quantified across various studies, demonstrating high affinity and specificity.

Table 1: this compound and p32 Binding & Targeting Efficiency

| Parameter | Value | Model System | Comments | Source(s) |

| Phage Binding | ~60-fold higher than control | Purified p32 protein | This compound phage clone shows significantly higher binding than insertless phage. | [1] |

| Antibody Inhibition | ~90% reduction in binding | Purified p32 protein | Binding is inhibited by mAb 60.11, which targets the N-terminus of p32. | [1] |

| Cellular Uptake (In Vitro) | ~4-fold higher than control | This compound conjugated PEG-PLGA Nanoparticles | Uptake measured in p32-expressing cancer cells. | [14] |

| Lymph Node Uptake (In Vivo) | ~8-fold higher than control | This compound conjugated PEG-PLGA Nanoparticles | Uptake measured in metastatic lymph nodes in a mouse model. | [14] |

| Tumor Homing (In Vivo) | 4.52-fold higher than control LN | Cy5.5-labeled this compound | Signal measured in 4T1 tumor-bearing mice 21 days post-inoculation. | [12] |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the this compound/p32 interaction.

Protocol: ELISA-Based p32-LyP-1 Binding Affinity Assay

This protocol determines the binding affinity of this compound to its receptor in a controlled, in vitro setting.[1]

-

Plate Coating: Coat 96-well microtiter plates with purified p32 protein (e.g., 3 µg/mL in PBS) overnight at 4°C. Wash wells with PBS to remove unbound protein.

-

Blocking: Block non-specific binding sites by incubating wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Peptide Incubation: Add serial dilutions of biotinylated this compound peptide to the wells. Incubate for 1 hour at room temperature.

-

Washing: Wash plates thoroughly with a wash buffer (e.g., Tris-buffered saline with 1mM CaCl₂ and 0.01% Tween-20) to remove unbound peptide.

-

Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

-

Substrate Addition: After a final wash, add an HRP substrate (e.g., TMB or ABTS).

-

Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot absorbance against peptide concentration and fit to a saturation binding curve to determine the dissociation constant (Kd).

Protocol: In Vitro Cellular Internalization Assay via Flow Cytometry

This assay quantifies the binding and internalization of this compound into p32-expressing cells.

-

Cell Preparation: Culture p32-positive (e.g., MDA-MB-435) and p32-negative (control) cells to ~80% confluency. Harvest and resuspend cells in a binding buffer (e.g., PBS with 1% BSA).

-

Peptide Incubation: Incubate cells (e.g., 1 x 10⁶ cells/sample) with a fluorescently labeled this compound peptide (e.g., FITC-LyP-1) at 4°C for 1 hour (for binding) or 37°C for 1-4 hours (for internalization).

-

Washing: Wash cells three times with cold PBS to remove unbound peptide. For internalization studies, an acid wash step (e.g., glycine buffer, pH 2.5) can be included to strip surface-bound peptide.

-

Fixation: (Optional) Fix cells with 4% paraformaldehyde.

-

Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Compare the MFI of p32-positive cells treated with this compound to control cells and/or cells treated with a control peptide.

Protocol: In Vivo Tumor Homing and Biodistribution Study

This protocol visualizes and quantifies the accumulation of this compound in tumors in a living animal model.[12][22]

Conclusion and Future Directions

The p32 receptor represents a highly specific and functionally significant target within the tumor microenvironment. Its aberrant cell surface expression in malignant tissues, combined with the dual-receptor internalization mechanism of its ligand, this compound, creates a powerful system for targeted drug delivery and diagnostics. The quantitative data consistently demonstrate a high degree of specific binding and tumor accumulation. The detailed experimental protocols provided herein serve as a foundation for further research and development in this area. Future work will likely focus on optimizing this compound-based drug conjugates, developing small molecules that mimic this compound's binding to p32, and exploring combinatorial therapies that leverage both the targeting capabilities of this compound and the direct anti-cancer effects of p32 inhibition.[4][23]

References

- 1. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. escholarship.org [escholarship.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Complement C1q Binding Protein (C1QBP): Physiological Functions, Mutation-Associated Mitochondrial Cardiomyopathy and Current Disease Models [frontiersin.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. The Mitochondrial Protein C1QBP Promotes Hepatocellular Carcinoma Progression by Enhancing Cell Survival, Migration and Invasion [jcancer.org]

- 11. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound peptide [novoprolabs.com]

- 14. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. meridian.allenpress.com [meridian.allenpress.com]

- 23. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LyP-1 Tumor-Homing Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tumor-homing mechanism of the LyP-1 peptide. It details the molecular interactions, signaling pathways, and quantitative data supporting its function, along with the experimental protocols used for its characterization.

Introduction: The this compound Peptide

This compound (sequence: CGNKRTRGC) is a cyclic nine-amino-acid peptide initially identified through phage display screening in tumor-bearing mice.[1][2] It demonstrates a remarkable ability to selectively home to and penetrate certain tumor tissues, tumor-associated lymphatic vessels, and tumor-associated macrophages.[2][3] Its receptor, p32, is a mitochondrial protein that is notably overexpressed on the cell surface of various cancer cells and stromal cells within the tumor microenvironment, making this compound a promising vector for targeted cancer diagnostics and therapeutics.[4][5][6] Beyond its homing capabilities, this compound also possesses intrinsic pro-apoptotic properties, adding to its therapeutic potential.[1][2]

The Core Homing Mechanism: A Dual-Receptor System

The tumor-homing and cell-penetrating action of this compound is not a simple ligand-receptor interaction but a sophisticated, multi-step process involving two key cell surface receptors and a critical proteolytic cleavage event. This mechanism ensures high specificity and facilitates the internalization of this compound and its conjugated cargo.

2.1 Step 1: Initial Docking onto the p32/gC1qR Receptor

The journey of this compound begins with its binding to the p32 protein, also known as the receptor for the globular heads of C1q (gC1qR) or hyaluronan-binding protein 1 (HABP1).[5] In normal cells, p32 is primarily located in the mitochondria.[4] However, in many cancer types, p32 is overexpressed and translocated to the cell surface, providing a specific molecular target.[5][6] The binding of the cyclic this compound peptide to cell-surface p32 acts as the initial docking step, concentrating the peptide on the surface of target tumor cells.[2][5] The level of this compound binding and internalization correlates directly with the cell-surface expression level of p32.[6][7]

2.2 Step 2: Proteolytic Cleavage and Activation of the CendR Motif

Following its binding to p32, the cyclic this compound peptide undergoes proteolytic processing.[2] This cleavage is carried out by proprotein convertases, a family of serine proteases that cleave precursor proteins at specific basic amino acid residues.[8][9] The cleavage transforms the cyclic this compound into a linear, truncated form known as tthis compound (sequence: CGNKRTR).[2][10]

This truncation is a critical activation step, as it exposes a cryptic C-terminal "C-end Rule" (CendR) motif, characterized by the sequence (R/K)XX(R/K).[2][11][12] In tthis compound, this motif is represented by KRTR. The now-exposed CendR motif is essential for the subsequent step of the homing process.[2]

2.3 Step 3: NRP-1/2 Binding and Cellular Internalization

The newly exposed CendR motif of tthis compound enables it to bind to a second receptor, Neuropilin-1 (NRP-1) and/or Neuropilin-2 (NRP-2).[2][10][13] NRPs are transmembrane glycoproteins that act as co-receptors for various growth factors, including vascular endothelial growth factor (VEGF), and are often overexpressed in tumor vasculature and cancer cells.[13][14] The interaction between the C-terminal arginine of the CendR motif and the binding pocket of NRP-1 is crucial for this binding.[11][12] This binding event triggers an endocytic pathway, leading to the internalization of the tthis compound peptide and any attached cargo deep into the tumor tissue and into the cytoplasm and nucleus of the target cells.[1][2][12] This NRP-dependent pathway is responsible for the tissue-penetrating properties of this compound.[2][13]

References

- 1. pnas.org [pnas.org]

- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma. | Semantic Scholar [semanticscholar.org]

- 8. Cutting back on pro-protein convertases: the latest approaches to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to LyP-1: A Tumor-Penetrating Peptide for Targeting the Tumor Microenvironment

Abstract

The tumor microenvironment (TME) presents a significant barrier to the effective delivery and efficacy of anti-cancer therapeutics. Its complex and heterogeneous nature, comprising cancer cells, stromal cells, immune cells, and an intricate extracellular matrix, often limits drug penetration and can foster resistance. The tumor-homin_g peptide LyP-1 (CGNKRTRGC) has emerged as a powerful tool to overcome these challenges. Initially identified through in vivo phage display, this compound demonstrates a unique dual-receptor mechanism that facilitates specific homing to, and deep penetration within, tumor tissues. This technical guide provides an in-depth analysis of this compound's mechanism of action, its interactions with key components of the TME, and its applications in targeted drug delivery and diagnostics. We consolidate quantitative data on its efficacy, detail key experimental protocols for its study, and provide visual representations of its biological pathways and experimental workflows.

Introduction: The Challenge of the Tumor Microenvironment

Conventional cancer therapies often struggle with a lack of specificity, leading to systemic toxicity and insufficient drug accumulation at the tumor site. The TME further complicates treatment by creating physical and biological barriers. Hypoxic regions, aberrant vasculature, and a dense stromal matrix can prevent therapeutic agents from reaching their intended cellular targets.[1][2][3][4] Active targeting strategies, which utilize ligands to bind to molecules specifically overexpressed in the TME, offer a promising solution to enhance drug delivery and therapeutic efficacy.[5]

This compound is a cyclic nine-amino-acid peptide that was discovered to selectively home to tumor cells and tumor-associated lymphatic vessels.[1][3][5] Its unique ability to not only target the surface of tumors but also to penetrate deep into the tumor parenchyma makes it an invaluable asset for delivering therapeutic and imaging payloads to previously inaccessible regions of the TME.[5][6]

The this compound Peptide: Structure and Properties

This compound is a synthetic nonapeptide with the amino acid sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys.[5][7] A disulfide bond between the two cysteine residues creates a cyclic structure, which is crucial for its initial receptor recognition.[5] It has a molecular weight of approximately 992-994 Daltons.[5][8]

Mechanism of Action: A Dual-Receptor System for Tumor Penetration

The remarkable tumor-targeting and penetrating properties of this compound are governed by a sequential, dual-receptor interaction process involving p32 and Neuropilin-1/2 (NRP-1/2). This mechanism is often referred to as the C-end Rule (CendR) pathway.[5][6]

Primary Receptor: p32 (gC1qR/HABP1)

The initial homing of this compound to the tumor is mediated by its binding to the receptor p32.[2][4][5][9][10][11] While p32 is a mitochondrial protein in most normal cells, it is significantly overexpressed and uniquely present on the cell surface of various cancer cells, tumor-associated macrophages (TAMs), and tumor lymphatic endothelial cells.[2][4][9][11][12] This differential surface expression is a key determinant of this compound's tumor specificity.[2][9] The binding of the cyclic this compound peptide to surface p32 concentrates the peptide within the TME, particularly in hypoxic and nutrient-deprived areas where p32 expression is often highest.[1][2][4][5]

The CendR Pathway and Neuropilin-1/2 (NRP-1/2)

Following its initial binding to p32, this compound undergoes a critical activation step.

-

Proteolytic Cleavage: The cyclic this compound peptide is proteolytically cleaved within the TME. This cleavage linearizes the peptide and truncates it, creating a form known as tthis compound (CGNKRTR).[5][13][14]

-

CendR Motif Exposure: This cleavage unmasks a cryptic C-terminal CendR motif, (R/K)XX(R/K).[5][6][12] In this compound, this motif is represented by the sequence KRTR.[6]

-

Neuropilin Binding and Internalization: The newly exposed CendR motif on tthis compound has a high affinity for NRP-1 and NRP-2, which act as secondary receptors.[5][6][14][15] Binding to neuropilins triggers a transport pathway that facilitates cell internalization and, crucially, deep penetration through the extravascular tumor tissue.[5][6][15] This allows this compound and any conjugated cargo to bypass the chaotic tumor vasculature and access cells deep within the tumor mass.[6]

Targeting Constituents of the Tumor Microenvironment

This compound's targeting is not limited to a single cell type but rather engages multiple key players within the TME, making it a versatile tool for comprehensive tumor-targeted strategies.

-

Tumor Cells: this compound directly binds to and is internalized by cancer cells that express surface p32, providing a direct route for delivering cytotoxic agents.[1][5]

-

Tumor-Associated Macrophages (TAMs): TAMs are a critical component of the TME, often promoting tumor growth and immunosuppression. This compound specifically targets these p32-positive macrophages, offering a strategy to either eliminate them or modulate their function.[5][6][9][12]

-

Tumor Lymphatics: The lymphatic system is a primary route for metastasis. This compound's ability to home to tumor-associated lymphatic vessels presents a unique opportunity to deliver drugs that can destroy these escape routes or to image metastatic spread.[1][5][12][16]

Therapeutic and Diagnostic Applications

The unique properties of this compound have been leveraged for a wide range of therapeutic and diagnostic applications.

-

Intrinsic Anti-Tumor Activity: Beyond its role as a carrier, this compound itself exhibits pro-apoptotic and cytotoxic effects on target cells.[1][3][5][11] Systemic treatment with the peptide alone has been shown to inhibit tumor growth and reduce the density of tumor lymphatics in preclinical models.[1][3]

-

Targeted Drug Delivery: this compound is widely used as a homing moiety to deliver various payloads. It has been successfully conjugated to chemotherapeutics (e.g., doxorubicin, paclitaxel), nanoparticles, and liposomes to increase their accumulation in tumors and metastatic lymph nodes, thereby enhancing efficacy and reducing systemic toxicity.[5][11][16][17][18]

-

In Vivo Imaging: When labeled with imaging agents such as fluorescent dyes (FITC, Cy5) or radionuclides, this compound enables the non-invasive visualization of primary tumors and metastatic lesions.[1][5][19]

-

Combination Therapies: Recent studies have shown that this compound can act as a radiosensitizer.[19] By targeting the TME, it can reverse the immunosuppressive environment, for example by reducing myeloid-derived suppressor cells (MDSCs) and polarizing TAMs towards an anti-tumor M1 phenotype, thereby enhancing the effects of radiotherapy.[19]

Quantitative Efficacy Data

The effectiveness of this compound in enhancing tumor targeting and therapeutic outcomes has been quantified in numerous preclinical studies. The following tables summarize key findings.

| Parameter | This compound Conjugate | Control (Non-Targeted) | Fold Increase | Cell/Tumor Model | Citation |

| Cellular Uptake | This compound-NPs | NPs | ~4x | In Vitro | [16] |

| IC50 Value | This compound-Liposomes-DOX | Liposomes-DOX | Significantly Lower | MDA-MB-435 cells | [5] |

| Parameter | Treatment | Control | Result | Tumor Model | Citation |

|---|---|---|---|---|---|

| Uptake in Metastatic LNs | This compound-NPs | NPs | ~8x Higher Uptake | In Vivo | [16] |

| Tumor Accumulation | This compound NP | Non-Targeted NP | ~3x Higher Accumulation | K7M2 Osteosarcoma | [17] |

| Tumor Volume Reduction | This compound Peptide | Control Peptide | ~50% Reduction | MDA-MB-435 | [1] |

| Tumor Lymphatic Vessels | This compound Peptide | Control Peptide | ~85% Reduction | MDA-MB-435 | [1] |

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating this compound-based agents. Below are summarized methodologies for key assays.

Protocol: In Vivo Peptide Homing Assay

-

Preparation: Synthesize this compound peptide and conjugate it to a near-infrared fluorescent dye (e.g., Cy5.5) or fluorescein isothiocyanate (FITC). Purify the conjugate via HPLC.

-

Animal Model: Utilize tumor-bearing mice (e.g., MDA-MB-435 xenografts).

-

Administration: Intravenously inject the fluorescently-labeled this compound (and a labeled control peptide, such as a scrambled sequence) into different cohorts of mice.

-

Imaging: At various time points post-injection (e.g., 1, 4, 12, 24 hours), perform whole-body imaging using an appropriate in vivo imaging system.

-

Ex Vivo Analysis: After the final time point, euthanize the mice and perfuse with PBS. Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

-

Quantification: Image the excised organs and tumor to quantify fluorescence intensity. This will determine the biodistribution and tumor-specific accumulation of the peptide.[1][5][19]

Protocol: Cellular Internalization Assay

-

Cell Culture: Plate p32-positive cancer cells (e.g., MDA-MB-435) in chamber slides or multi-well plates.

-

Treatment: Incubate the cells with fluorescently-labeled this compound or this compound-conjugated nanoparticles for a set period (e.g., 1-4 hours) at 37°C. Use non-targeted fluorescent nanoparticles or free dye as controls.

-

Washing: Wash the cells thoroughly with PBS to remove non-internalized peptide/nanoparticles.

-

Fixation & Staining: Fix the cells with paraformaldehyde. Stain the cell nuclei with DAPI (blue).

-

Imaging and Quantification: Visualize the cells using confocal microscopy to confirm intracellular localization (e.g., cytoplasmic or nuclear accumulation). Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ) or analyze the cell population via flow cytometry.[16][18]

Protocol: Pull-Down Assay for Receptor Identification

-

Preparation: Prepare cell lysates from a p32-positive cell line. Covalently link the this compound peptide and a control peptide to agarose beads.

-

Incubation: Incubate the cell lysate with the this compound-agarose beads and control-agarose beads separately to allow binding.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the proteins bound to the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands using silver staining or Coomassie blue. A band that appears specifically in the this compound lane but not the control lane is a candidate receptor.

-

Identification: Excise the specific band and identify the protein using mass spectrometry. Confirm the identity by performing a Western blot on the eluted proteins using an antibody against the candidate receptor (e.g., anti-p32).[20]

Conclusion and Future Perspectives

The this compound peptide represents a clinically relevant and highly effective tool for targeting the complex tumor microenvironment. Its sophisticated dual-receptor mechanism, which facilitates both specific homing via p32 and deep tissue penetration via the CendR/NRP-1 pathway, sets it apart from many other targeting ligands. The ability to engage multiple cell types—including tumor cells, macrophages, and lymphatic endothelium—provides a multi-pronged approach to cancer therapy. Quantitative data robustly support its utility in enhancing the delivery and efficacy of a wide array of therapeutic and diagnostic agents in preclinical models.

Future research will likely focus on optimizing this compound-based drug conjugates for clinical translation, exploring its efficacy in a broader range of cancer types, and investigating its potential in combination with immunotherapies to further modulate the TME for a more potent anti-tumor response. The detailed protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and drug developers aiming to harness the power of this compound to create the next generation of targeted cancer treatments.

References

- 1. pnas.org [pnas.org]

- 2. [PDF] Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma. | Semantic Scholar [semanticscholar.org]

- 3. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound peptide [novoprolabs.com]

- 9. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial/Cell-Surface Protein p32/gC1qR as a Molecular Target in Tumor Cells and Tumor Stroma [ouci.dntb.gov.ua]

- 11. New p32/gC1qR Ligands for Targeted Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. meridian.allenpress.com [meridian.allenpress.com]

- 20. researchgate.net [researchgate.net]

LyP-1 Peptide: A Technical Guide to its Pro-Apoptotic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LyP-1 peptide (CGNKRTRGC) is a cyclic nine-amino acid peptide that has garnered significant interest in the field of targeted cancer therapy. Initially identified through phage display for its ability to home to tumor lymphatics, this compound has demonstrated a unique intrinsic pro-apoptotic activity in various cancer cells and tumor-associated macrophages.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's pro-apoptotic function, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action

The pro-apoptotic activity of this compound is a multi-step process initiated by its specific binding to the cell surface receptor p32 (also known as gC1qR or HABP1), which is overexpressed on a variety of tumor cells and macrophages.[1][3] Following this initial binding, the peptide undergoes a conformational change and proteolytic cleavage, exposing a cryptic C-terminal C-end rule (CendR) motif (R/KXXR/K). This exposed motif then interacts with neuropilin-1 and -2 (NRP1/2), triggering internalization of the peptide.[1] Once inside the cell, this compound is believed to initiate a cascade of events leading to programmed cell death, or apoptosis, primarily through the mitochondrial pathway.[4]

Quantitative Data on this compound Activity

Quantitative data on the pro-apoptotic effects of this compound are crucial for evaluating its therapeutic potential. The following tables summarize the available data on its binding affinity and cytotoxic concentrations.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) for p32 | 3 µM | Purified p32 protein | [3] |

Table 1: Binding Affinity of this compound Peptide. This table presents the dissociation constant (Kd) for the interaction between the this compound peptide and its primary receptor, p32.

| Cell Line | IC50 | Assay | Reference |

| MDA-MB-435 (Human Breast Carcinoma) | ~66 µM | Cell Lysis Assay | [5] |

Table 2: Cytotoxicity of this compound Peptide. This table shows the half-maximal inhibitory concentration (IC50) of the this compound peptide in the MDA-MB-435 human breast cancer cell line. Note: Comprehensive quantitative data on the percentage of apoptotic cells at various this compound concentrations across multiple cell lines is limited in publicly available literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's pro-apoptotic activity.

Experimental Protocols

Detailed protocols for key experiments are provided below. Note that optimal conditions, such as peptide concentration and incubation time, may vary depending on the cell line and experimental setup and should be determined empirically.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound peptide

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound peptide in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

This compound peptide

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (Fixation buffer)

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Treat cells with the desired concentrations of this compound for the appropriate time. Include positive (e.g., DNase I treated) and negative controls.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.

-

Wash twice with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Alternatively, analyze the cells by flow cytometry.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Materials:

-

Cells cultured in a multi-well plate

-

This compound peptide

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer or fluorescence plate reader

Protocol:

-

Seed cells in a white-walled 96-well plate suitable for luminescence assays.

-

Treat cells with various concentrations of this compound for the desired duration. Include appropriate controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The this compound peptide represents a promising candidate for targeted cancer therapy due to its dual function as a tumor-homing agent and a direct inducer of apoptosis. Its mechanism of action, involving binding to the p32 receptor and subsequent internalization via the CendR pathway, provides a specific means of targeting cancer cells. While further research is needed to fully elucidate the downstream signaling cascade and to obtain more comprehensive quantitative data, the existing evidence strongly supports its pro-apoptotic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic capabilities of the this compound peptide.

References

- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TUNEL staining [abcam.com]

- 5. pnas.org [pnas.org]

An In-Depth Technical Guide to the Internalization Pathway of the LyP-1 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic nonapeptide LyP-1 (CGNKRTRGC) is a promising tumor-homing peptide that has garnered significant interest in the field of targeted drug delivery and therapy. Its ability to selectively recognize and be internalized by tumor cells and tumor-associated macrophages makes it an attractive vector for delivering therapeutic payloads to the tumor microenvironment. This technical guide provides a comprehensive overview of the molecular mechanisms governing the internalization of the this compound peptide. We will delve into the key receptors, signaling pathways, and cellular processes involved, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this area.

The this compound Internalization Pathway: A Dual-Receptor System

The cellular uptake of this compound is a sophisticated, multi-step process orchestrated by a dual-receptor system, primarily following the C-end Rule (CendR) pathway. This pathway ensures the specific recognition of target cells and subsequent internalization of the peptide and its conjugated cargo.

Initial Binding to the Primary Receptor: p32/gC1qR

The journey of this compound into the cell begins with its binding to the primary receptor, p32, also known as the globular C1q receptor (gC1qR) or hyaluronic acid binding protein 1 (HABP1).[1][2] p32 is a multifunctional protein that is overexpressed on the surface of various cancer cells, tumor-associated macrophages, and endothelial cells within the tumor microenvironment, while its expression on the surface of normal cells is limited.[3] This differential expression profile is a key determinant of this compound's tumor-homing specificity. The interaction between the cyclic this compound peptide and p32 is characterized by a moderate binding affinity.

Proteolytic Activation and the CendR Motif

Upon binding to p32, the cyclic this compound peptide undergoes a critical conformational change and becomes susceptible to proteolytic cleavage.[1][4] This cleavage event excises the C-terminal glycine and cysteine residues, resulting in a linear, truncated form of the peptide known as tthis compound (CGNKRTR). This truncation unmasks a cryptic C-terminal CendR motif, (R/K)XX(R/K), which is essential for the subsequent steps of internalization.[1][4]

Engagement of the Secondary Receptor: Neuropilin-1/2

The exposed CendR motif of tthis compound then engages with a secondary receptor, primarily Neuropilin-1 (NRP1) and to a lesser extent, Neuropilin-2 (NRP2).[1][5] NRPs are transmembrane receptors involved in various physiological and pathological processes, including angiogenesis and axonal guidance.[6] The binding of tthis compound to NRP1 triggers receptor-mediated endocytosis, leading to the internalization of the peptide-receptor complex into the cell.[5][7]

Intracellular Trafficking

Following endocytosis, this compound and its cargo are trafficked within the cell through endosomal vesicles. Evidence suggests that this compound can escape the endosomal pathway and localize to the cytoplasm and even the nucleus, making it an effective carrier for delivering a wide range of therapeutic agents, including small molecule drugs, peptides, and nanoparticles.[8][9]

// Pathway connections LyP1_cyclic -> p32 [label="1. Binding", color="#5F6368"]; p32 -> Protease [label="2. Conformational Change\n& Proteolysis", style=dashed, color="#5F6368"]; Protease -> tLyP1 [label="3. CendR Motif\nExposure", color="#5F6368"]; tLyP1 -> NRP1 [label="4. Binding", color="#5F6368"]; NRP1 -> Endosome [label="5. Endocytosis", color="#5F6368"]; Endosome -> Cytoplasm [label="6. Endosomal Escape", color="#5F6368"]; Cytoplasm -> Nucleus [label="7. Nuclear Localization", color="#5F6368"]; } Figure 1: The this compound internalization pathway. This diagram illustrates the sequential steps of this compound cellular uptake, from initial receptor binding to intracellular trafficking.

Quantitative Data on this compound Internalization

The efficiency of the this compound internalization pathway can be quantified through various parameters, including binding affinities and cellular uptake levels. The following tables summarize key quantitative data reported in the literature.

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| Cyclic this compound | p32/gC1qR | 3 µM | [1] |

| tthis compound phage | Neuropilin-1 | ~120-fold > control phage | [8] |

| tthis compound phage | Neuropilin-2 | ~8-fold > control phage | [8] |

| Table 1: Binding Affinities of this compound and its Derivatives to their Receptors. |

| Cell Type | Peptide | Incubation Time | Uptake Efficiency | Reference |

| CD11b+ plaque cells | FAM-LyP-1 | 4 hours (in vivo) | >60% of cells positive | [10] |

| U87MG glioma cells | FAM-tthis compound | 1 hour | Strong uptake at 1 µM | [8] |

| Table 2: Cellular Uptake Efficiency of this compound Peptides. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the internalization pathway of the this compound peptide.

Receptor-Ligand Binding Affinity Assay (ELISA-based)

This protocol is adapted from a method used to determine the binding affinity of this compound to its receptor p32.[1]

Materials:

-

Purified p32 protein

-

Biotinylated this compound peptide

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Tris-buffered saline with 1 mM CaCl2 and 0.01% Tween-20 (Wash Buffer)

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) substrate

-

Plate reader

Procedure:

-

Coat the wells of a 96-well microtiter plate with 3 µg/ml of purified p32 protein in PBS overnight at 4°C.

-

Wash the wells three times with Wash Buffer.

-

Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add increasing concentrations of biotinylated this compound peptide (e.g., from 0.1 to 100 µM) to the wells and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add streptavidin-HRP diluted in PBS to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add ABTS substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 1% SDS.

-

Measure the absorbance at 405 nm using a plate reader.

-

The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Cellular Uptake Assay (Flow Cytometry)

This protocol describes how to quantify the cellular uptake of fluorescently labeled this compound using flow cytometry.

Materials:

-

Target cells (e.g., MDA-MB-435, U87MG)

-

Fluorescently labeled this compound (e.g., FAM-LyP-1)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

FACS tubes

Procedure:

-

Seed target cells in a 6-well plate and culture until they reach 70-80% confluency.

-

Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled this compound.

-

Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

As a negative control, incubate cells without the fluorescent peptide.

-

After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in ice-cold PBS containing 2% FBS.

-

Transfer the cell suspension to FACS tubes.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for FAM).

-

The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify cellular uptake.

Immunofluorescence Staining for Receptor and Peptide Localization

This protocol allows for the visualization of p32, NRP1, and internalized this compound within cells using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Fluorescently labeled this compound

-

Primary antibodies against p32 and NRP1

-

Fluorophore-conjugated secondary antibodies

-

Paraformaldehyde (PFA)

-

Triton X-100 or saponin for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Incubate cells grown on coverslips with fluorescently labeled this compound as described in the cellular uptake assay.

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells with blocking solution for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against p32 and/or NRP1 diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the localization of the peptide and receptors using a fluorescence or confocal microscope.

Conclusion

The internalization of the this compound peptide is a well-defined process involving a dual-receptor mechanism that ensures its specific uptake into target cells. Understanding this pathway is crucial for the rational design and development of this compound-based drug delivery systems. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the full therapeutic potential of this promising tumor-homing peptide. Further investigation into the precise kinetics of internalization and the mechanisms of endosomal escape will undoubtedly contribute to the optimization of this compound-mediated therapies.

References

- 1. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. New Biosensor for Determination of Neuropilin-1 with Detection by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of LyP-1 with p32 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the tumor-homing peptide LyP-1 and its receptor, the p32 protein (also known as gC1qR or HABP1). The p32 protein is overexpressed on the surface of various tumor cells and tumor-associated macrophages, making the this compound/p32 interaction a critical area of research for targeted cancer therapies and diagnostics.[1][2] This document details the quantitative binding affinity, experimental methodologies for its measurement, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the p32 protein has been quantified using an ELISA-based saturation binding assay. The dissociation constant (Kd) was determined to be 3 µM .[1] This value indicates a moderate binding affinity, which is often characteristic of interactions involving cell surface receptors and their ligands, allowing for both binding and subsequent cellular processes.

Table 1: Quantitative Binding Affinity of this compound to p32 Protein

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 3 µM | ELISA-based Saturation Binding Assay | [1] |

Experimental Protocols

Accurate determination of binding affinity is paramount for understanding the molecular interactions that govern biological processes. Below are detailed protocols for two common methods used to assess the binding of this compound to the p32 protein.

ELISA-based Saturation Binding Assay

This method quantifies the binding of a labeled ligand (this compound) to an immobilized protein (p32).

Objective: To determine the dissociation constant (Kd) of the this compound and p32 interaction.

Materials:

-

Purified recombinant p32 protein

-

Biotinylated this compound peptide

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA) for blocking

-

Tris-buffered saline with Tween-20 (TBST) for washing

-

Streptavidin-conjugated horseradish peroxidase (Streptavidin-HRP)

-

HRP substrate (e.g., TMB or ABTS)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well microtiter plate with purified p32 protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Binding: Wash the wells with TBST. Add increasing concentrations of biotinylated this compound peptide to the wells and incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

-

Detection: Wash the wells extensively with TBST to remove unbound peptide. Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Substrate Reaction: Wash the wells again with TBST. Add the HRP substrate and incubate until sufficient color development.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance values against the concentration of biotinylated this compound. The data can be fitted to a one-site binding (hyperbola) equation to determine the Kd.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the interaction between two proteins in a cellular context.

Objective: To qualitatively confirm the interaction between this compound and p32 in cell lysates.

Materials:

-

Cells expressing p32 (e.g., MDA-MB-435 breast cancer cells)

-

This compound peptide (or a tagged version, e.g., biotinylated or FLAG-tagged)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against p32

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., modified lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibody against the this compound tag (e.g., anti-FLAG or streptavidin-HRP)

Procedure:

-

Cell Lysis: Lyse p32-expressing cells with a suitable lysis buffer to release cellular proteins.

-

Pre-clearing: (Optional) Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against p32 overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the this compound tag to detect the co-precipitated peptide. An antibody against p32 should be used as a positive control for the immunoprecipitation.

Signaling Pathways and Logical Relationships

The interaction of this compound with p32 on the cell surface initiates a cascade of events leading to peptide internalization. This process is crucial for the delivery of therapeutic or diagnostic agents conjugated to this compound.

This compound Internalization Pathway

Upon binding to p32 on the tumor cell surface, the cyclic this compound peptide is thought to undergo proteolytic cleavage, exposing a C-end Rule (CendR) motif.[2] This exposed motif then interacts with Neuropilin-1 (NRP1), a co-receptor that mediates internalization.[2]

Caption: this compound internalization pathway initiated by binding to p32.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for quantifying the binding affinity of this compound to p32 using an ELISA-based assay.

Caption: Workflow for ELISA-based this compound/p32 binding affinity assay.

Conclusion

The interaction between the this compound peptide and the p32 protein represents a promising avenue for the development of targeted cancer therapies. A thorough understanding of their binding affinity and the mechanisms governing this interaction is essential for the rational design of novel diagnostic and therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Further investigation using a variety of biophysical techniques will provide a more complete picture of the binding kinetics and thermodynamics of this important molecular interaction.

References

The Multifaceted Role of p32 (C1QBP) in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein p32, also known as Complement Component 1 Q Subcomponent-Binding Protein (C1QBP), gC1qR, or Hyaluronan-Binding Protein 1 (HABP1), is a highly conserved and multifunctional protein. While predominantly localized in the mitochondrial matrix where it plays a role in oxidative phosphorylation, p32 is also found in other cellular compartments, including the cell surface, nucleus, and cytoplasm, reflecting its diverse biological functions.[1][2][3] A growing body of evidence has implicated the overexpression of p32 in the development, progression, and metastasis of numerous human cancers, making it a compelling target for novel diagnostic and therapeutic strategies.[1][2][3] High expression levels of p32 have been shown to correlate with poor patient prognosis in several cancer types.[4][5] This technical guide provides a comprehensive overview of p32 expression in various cancers, detailed experimental protocols for its detection and functional analysis, and an exploration of its involvement in key oncogenic signaling pathways.

Data Presentation: Quantitative Expression of p32 in Cancer

The upregulation of p32/C1QBP has been documented across a wide spectrum of malignancies.[6][7] The following tables summarize quantitative data on p32 expression from various studies, providing a comparative overview for researchers.

Table 1: p32/C1QBP mRNA Expression in Human Cancers

| Cancer Type | Comparison | Fold Change (Approx.) | Method | Reference |

| Breast Cancer | Carcinoma vs. Normal | >2 | Microarray | [6] |

| Colon Cancer | Adenocarcinoma vs. Normal | >2 | Microarray | [6] |

| Lung Cancer | Carcinoma vs. Normal | >2 | Microarray | [6] |

| Bladder Cancer | Carcinoma vs. Normal | >2 | Microarray | [6] |

| Prostate Cancer | Carcinoma vs. Normal | >1.5 | Microarray | [6] |

| Stomach Cancer | Carcinoma vs. Normal | >2 | Microarray | [6] |

| Testis Cancer | Carcinoma vs. Normal | >2 | Microarray | [6] |

| Hepatocellular Carcinoma | Tumor vs. Normal | Significantly Upregulated | RT-qPCR | [8] |

Table 2: p32/C1QBP Protein Expression in Human Cancer Cell Lines

| Cell Line | Cancer Type | Comparison | Relative Expression Level | Method | Reference |

| RKO | Colorectal Cancer | vs. 112CoN (non-malignant) | ~2.5-fold higher | Western Blot Densitometry | [9] |

| SW480 | Colorectal Cancer | vs. 112CoN (non-malignant) | ~2.0-fold higher | Western Blot Densitometry | [9] |

| SW620 | Colorectal Cancer | vs. 112CoN (non-malignant) | ~3.0-fold higher | Western Blot Densitometry | [9] |

| PLC/PRF/5 | Hepatocellular Carcinoma | vs. THLE-2 (normal) | Significantly Higher | Western Blot | [8] |